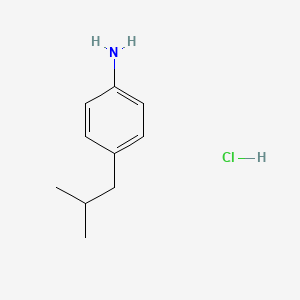

4-(2-Methylpropyl)aniline hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2-Methylpropyl)aniline hydrochloride, also known as 4-isobutylaniline hydrochloride, is a chemical compound with the molecular formula C10H16ClN and a molecular weight of 185.7 g/mol . This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpropyl)aniline hydrochloride typically involves the alkylation of aniline with isobutyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials . The product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process .

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-Methylpropyl)aniline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include manganese dioxide and peroxymonosulfuric acid.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted aniline derivatives .

Applications De Recherche Scientifique

Chemistry

4-(2-Methylpropyl)aniline hydrochloride serves as an intermediate in the synthesis of various organic compounds. It is utilized as a reagent in chemical reactions, particularly in the development of novel materials and pharmaceuticals.

Synthesis Pathways :

- Friedel-Crafts acylation to introduce the methyl group.

- Alkylation with 2-methylpropylamine.

- Formation of hydrochloride salt through reaction with hydrochloric acid.

Biology

In biological research, this compound has been investigated for its potential effects on enzyme inhibition and protein binding. Notable applications include:

- Antimicrobial Activity : Exhibits significant inhibitory effects against various bacteria and fungi.

- Anti-inflammatory Effects : Modulates inflammatory pathways by inhibiting pro-inflammatory cytokines.

- Antitumor Properties : Induces apoptosis in cancer cells via caspase activation.

Industry

In industrial applications, this compound is employed in the production of dyes, pigments, and other chemicals. Its unique properties make it suitable for creating colorants and additives used in various materials.

Research Findings

Recent studies have highlighted several findings regarding the biological activity of this compound:

Antimicrobial Activity

- In vitro assays demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 50 to 100 µg/mL.

Anti-inflammatory Effects

- The compound reduced nitric oxide production in macrophages, indicating potential for therapeutic use in inflammatory diseases.

Antitumor Activity

- Cell line studies showed a dose-dependent decrease in viability of breast and lung cancer cells when treated with concentrations ranging from 10 µM to 100 µM.

Case Study 1: Antimicrobial Efficacy

A study demonstrated that this compound effectively inhibited biofilm formation in Pseudomonas aeruginosa, suggesting its potential use in treating chronic infections associated with biofilms.

Case Study 2: Anti-inflammatory Mechanisms

In a model of acute inflammation induced by lipopolysaccharides (LPS), administration of the compound significantly reduced edema and inflammatory cytokine levels, showcasing its therapeutic potential in inflammatory diseases.

Mécanisme D'action

The mechanism of action of 4-(2-Methylpropyl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, facilitating the formation of new chemical bonds . Its effects are mediated through its ability to undergo electrophilic aromatic substitution and other reactions, leading to the formation of diverse products .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Ethylaniline hydrochloride

- 4-Propylaniline hydrochloride

- 4-Butylaniline hydrochloride

Uniqueness

4-(2-Methylpropyl)aniline hydrochloride is unique due to its specific alkyl substitution pattern, which influences its reactivity and the types of reactions it can undergo. This distinct structure allows it to participate in unique chemical transformations compared to other similar compounds .

Activité Biologique

4-(2-Methylpropyl)aniline hydrochloride, also known as 4-methyl-N-(2-methylpropyl)aniline hydrochloride, is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H17N·HCl

- Molecular Weight : 199.72 g/mol

- SMILES Notation : CC1=CC=C(C=C1)NCC(C)C

- InChIKey : WZWNIVYQWJRDQX-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its effects on enzymatic activity and potential therapeutic applications.

1. Enzyme Inhibition

Research indicates that this compound may serve as an inhibitor for certain enzymes. For instance, it has been studied for its urease inhibition properties, which are significant in the context of treating conditions like peptic ulcers and kidney stones .

2. Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. This could be attributed to its ability to disrupt bacterial cell membranes or inhibit critical metabolic pathways .

3. Cytotoxicity Studies

Toxicological assessments have shown that the compound has low acute toxicity in animal models. For example, studies on rats indicated an oral LD50 greater than 2000 mg/kg, suggesting a relatively safe profile at lower doses . However, at higher concentrations, it exhibited some hepatotoxic effects, which necessitate further investigation into its safety margins for therapeutic use.

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

- Enzyme Binding : The compound may bind to the active sites of enzymes, inhibiting their activity and altering metabolic pathways.

- Cell Membrane Interaction : Its hydrophobic nature allows it to integrate into lipid membranes, potentially disrupting cellular integrity and function.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells, leading to apoptosis in cancerous cells .

Case Studies and Research Findings

Propriétés

IUPAC Name |

4-(2-methylpropyl)aniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-8(2)7-9-3-5-10(11)6-4-9;/h3-6,8H,7,11H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTCFJKHTXFCRIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.